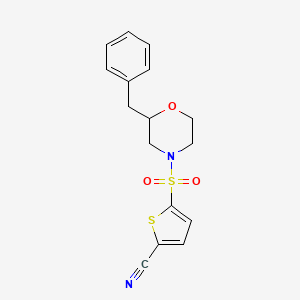
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile is a complex organic compound that features a thiophene ring substituted with a sulfonyl group, a morpholine ring, and a benzyl group.
Vorbereitungsmethoden
The synthesis of 5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate leaving group on the thiophene ring.
Analyse Chemischer Reaktionen
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives such as:
Thiophene-2-carbonitrile: Lacks the sulfonyl and morpholine groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Benzylthiophene: Contains a benzyl group but lacks the sulfonyl and morpholine groups, limiting its applications in medicinal chemistry.
Morpholine-substituted thiophenes:
Eigenschaften
IUPAC Name |
5-(2-benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c17-11-15-6-7-16(22-15)23(19,20)18-8-9-21-14(12-18)10-13-4-2-1-3-5-13/h1-7,14H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCXROGSTJPUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(S2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6973700.png)
![(5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B6973701.png)
![(4-Fluorophenyl)-[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methanone](/img/structure/B6973715.png)
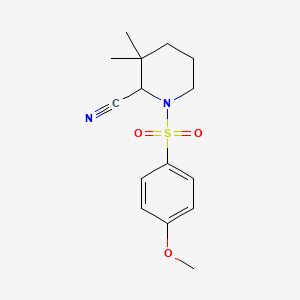
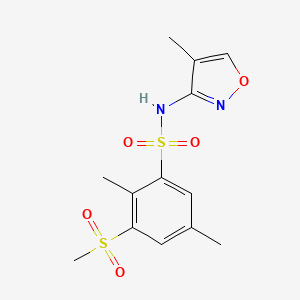
![N,N-dimethyl-5-[[methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6973737.png)
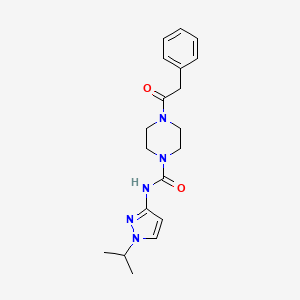
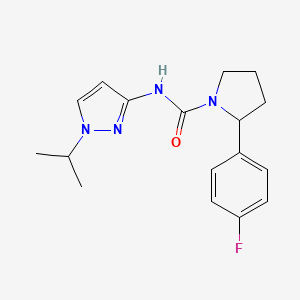
![1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea](/img/structure/B6973766.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(methylsulfamoyl)acetamide](/img/structure/B6973769.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one](/img/structure/B6973775.png)
![potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)
![potassium;(2R)-1-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B6973790.png)
![(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6973795.png)
